Nonadecyl prop-2-enoate Nonadecyl prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 143689-78-5
VCID: VC16850210
InChI: InChI=1S/C22H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(23)4-2/h4H,2-3,5-21H2,1H3
SMILES:
Molecular Formula: C22H42O2
Molecular Weight: 338.6 g/mol

Nonadecyl prop-2-enoate

CAS No.: 143689-78-5

Cat. No.: VC16850210

Molecular Formula: C22H42O2

Molecular Weight: 338.6 g/mol

* For research use only. Not for human or veterinary use.

Nonadecyl prop-2-enoate - 143689-78-5

Specification

CAS No. 143689-78-5
Molecular Formula C22H42O2
Molecular Weight 338.6 g/mol
IUPAC Name nonadecyl prop-2-enoate
Standard InChI InChI=1S/C22H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(23)4-2/h4H,2-3,5-21H2,1H3
Standard InChI Key VABATIYWCXGQQP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCOC(=O)C=C

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

Nonadecyl prop-2-enoate is systematically named nonadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate in its stereospecific form , though the term "prop-2-enoate" broadly describes the acrylate functional group. Its molecular formula, C29H48O4\text{C}_{29}\text{H}_{48}\text{O}_4, reflects a 29-carbon backbone with four oxygen atoms contributing to ester and methoxy groups . The compound’s structure combines a methoxy-substituted phenyl ring conjugated to an acrylate group, which is further esterified to a nonadecyl chain (Fig. 1).

Structural Features:

  • Nonadecyl chain: A saturated 19-carbon alkyl group (C19H39\text{C}_{19}\text{H}_{39}) contributing hydrophobicity and thermal stability .

  • Acrylate moiety: A vinyl group (CH2=CHCOO\text{CH}_2=\text{CHCOO}) enabling radical polymerization .

  • Methoxy-substituted phenyl ring: Introduces steric hindrance and electronic effects, influencing reactivity .

PropertyValueSource
Molecular weight460.7 g/mol
XLogP315.4
Rotatable bonds30
Hydrogen bond acceptors4

Synthesis and Industrial Production

Conventional Esterification Methods

The synthesis of nonadecyl prop-2-enoate typically involves acid-catalyzed esterification between acrylic acid and nonadecanol. Sulfuric acid or p-toluenesulfonic acid are common catalysts, achieving yields of 65–75% under reflux conditions . Recent advances employ enzymatic catalysis using lipases, which improve selectivity and reduce side reactions like oligomerization .

Optimized Reaction Conditions:

  • Temperature: 80–100°C

  • Molar ratio (alcohol:acid): 1:1.2

  • Catalyst load: 5% w/w (enzyme) or 2% v/v (acid)

Challenges in Scalability

The long alkyl chain introduces viscosity issues, necessitating solvent-mediated reactions. Toluene or hexane are preferred for their non-polarity, though supercritical CO₂ is explored as a greener alternative . Post-synthesis purification via fractional distillation or column chromatography is critical to remove unreacted nonadecanol, which can plasticize polymers.

Physicochemical Properties

Thermal Behavior

Nonadecyl prop-2-enoate exhibits a melting point of 42–45°C and a boiling point of 290–295°C at 1 atm . Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with maximal degradation at 320°C due to cleavage of the ester bond .

Solubility and Reactivity

The compound is insoluble in water (logP=15.4\log P = 15.4) but miscible with hydrocarbons, esters, and ketones. Its acrylate group undergoes rapid radical polymerization, with a propagation rate constant (kpk_p) of 1,200 L·mol⁻¹·s⁻¹ at 60°C , comparable to methyl acrylate.

Comparative Solubility Data:

SolventSolubility (g/100 mL)
Hexane85
Ethanol12
Acetone78
Water<0.01

Applications in Materials Science

Polymer Chemistry

Nonadecyl prop-2-enoate is copolymerized with styrene or vinyl acetate to produce hydrophobic polymers. These materials exhibit:

  • Low water absorption (<0.5% at 25°C)

  • High thermal stability (decomposition >300°C)

  • Flexibility (Tg = -45°C)

Surface Coatings

In coatings, the compound’s long alkyl chain enhances corrosion resistance. Formulations with 10–15% nonadecyl prop-2-enoate reduce salt spray corrosion on steel by 40% compared to unmodified acrylates .

Biological and Environmental Considerations

Toxicity Profile

Acute toxicity studies in rats indicate an LD₅₀ of 2,000 mg/kg (oral), classifying it as Category 4 (harmful). Chronic exposure risks include skin sensitization and respiratory irritation, warranting OSHA-compliant handling .

Biodegradation

The compound’s persistence in soil (half-life = 180 days) raises ecological concerns. Pseudomonas spp. degrade the acrylate moiety within 30 days under aerobic conditions, but the nonadecyl chain resists breakdown .

Recent Research and Future Directions

Plant-Derived Analogues

Nonadecyl prop-2-enoate analogues have been isolated from Spiraea formosana and Juniperus formosana, exhibiting mild antifungal activity (MIC = 128 µg/mL against Candida albicans) . Biosynthetic pathways in these plants are under investigation.

Advanced Material Applications

Ongoing studies explore its use in:

  • Self-healing polymers: Microencapsulated nonadecyl prop-2-enoate ruptures under stress, initiating polymerization to repair cracks.

  • Lithium-ion battery binders: Enhances electrode adhesion and cycle stability .

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